tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Methanol for methoxylation, and tert-butyl chloroformate for esterification.
Major Products Formed
Oxidation: Primary alcohols as major products.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
tert-Butyl (4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the methoxy group, in particular, can influence the compound’s solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H20N2O3 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7?,8-/m0/s1 |
InChI Key |
STYSIWNZDIJKGC-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C(C1)N)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N |
Origin of Product |
United States |
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